2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenothiazine moiety, and a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of specialized equipment and controlled reaction environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used in the study of radical trifluoromethylation and other chemical transformations.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenothiazine moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl [(3,4-dimethylphenyl)sulfanyl]acetate
- 2-({2-Oxo-2-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
Uniqueness
2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a trifluoromethyl group, phenothiazine moiety, and tetrahydroquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H18F3N3OS2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H18F3N3OS2/c26-25(27,28)17-9-10-22-20(12-17)31(19-7-3-4-8-21(19)34-22)23(32)14-33-24-16(13-29)11-15-5-1-2-6-18(15)30-24/h3-4,7-12H,1-2,5-6,14H2 |
InChI Key |
QGHDPDCUZWDSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.